molecular formula C6H11NO3 B7810437 (2s,4s)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid

(2s,4s)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid

Cat. No.: B7810437
M. Wt: 145.16 g/mol
InChI Key: KPCWMMDGZFFCTA-NJGYIYPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a hydroxyl group and a methyl group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the use of palladium-catalyzed hydrogenation and cyclization reactions has been reported to yield the desired product with high stereoselectivity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as temperature control, pressure regulation, and the use of specific catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylic acid groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carboxylic acid group can yield an alcohol .

Scientific Research Applications

(2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development. Additionally, in the industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding to the active sites of enzymes and modulating their activity .

Properties

IUPAC Name

(2S,4S)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-6(10)2-4(5(8)9)7-3-6/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCWMMDGZFFCTA-NJGYIYPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H](NC1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.